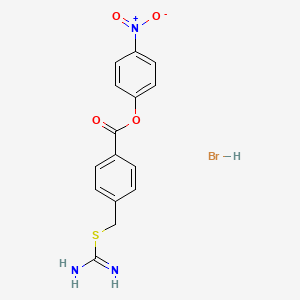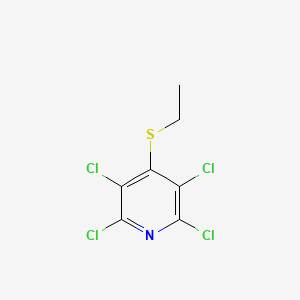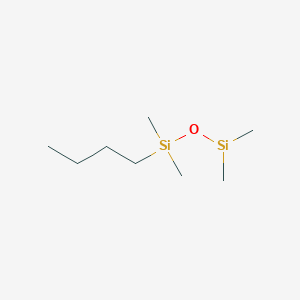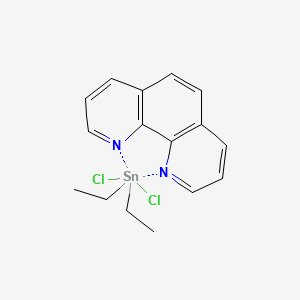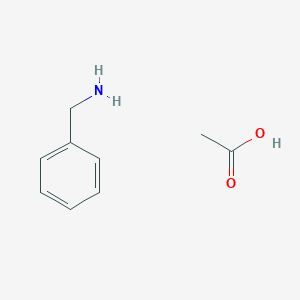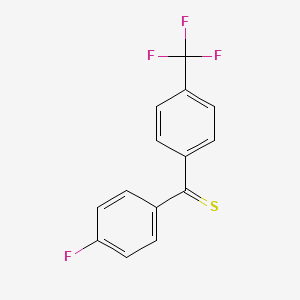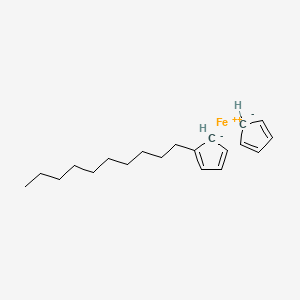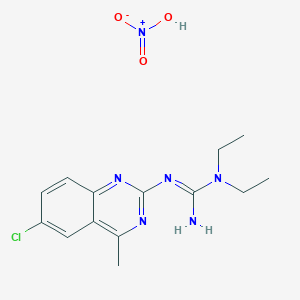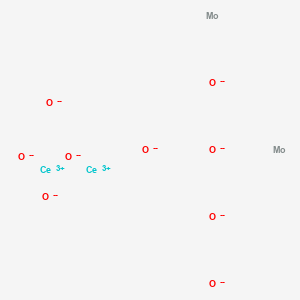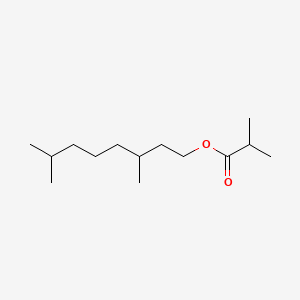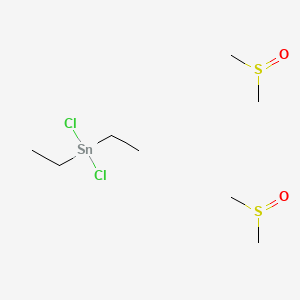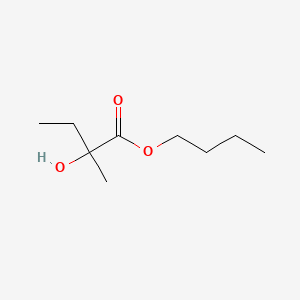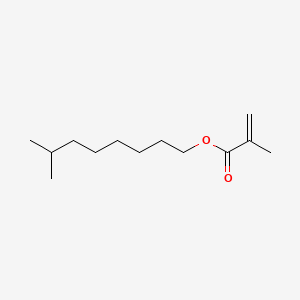
Isononyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isononyl methacrylate is an organic compound with the molecular formula C13H24O2. It is a methacrylate ester derived from methacrylic acid and isononyl alcohol. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications due to their excellent properties such as flexibility, durability, and resistance to environmental factors .
準備方法
Synthetic Routes and Reaction Conditions: Isononyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and isononyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where methacrylic acid and isononyl alcohol are fed into a reactor. The reaction is catalyzed by a strong acid, and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Isononyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the methacrylate group reacts with other monomers to form polymers. This reaction is initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Common Reagents and Conditions:
Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Solvents: Toluene, ethyl acetate.
Conditions: Typically carried out at elevated temperatures (50-80°C) under inert atmosphere to prevent unwanted side reactions.
Major Products: The primary products of these reactions are polymers and copolymers, which are used in various applications such as coatings, adhesives, and sealants .
科学的研究の応用
Isononyl methacrylate has a wide range of applications in scientific research and industry:
作用機序
The primary mechanism of action of isononyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process is facilitated by initiators that generate free radicals under specific conditions .
Molecular Targets and Pathways: The molecular target of this compound is the methacrylate group, which undergoes polymerization. The pathways involved include the initiation, propagation, and termination steps of free radical polymerization .
類似化合物との比較
- Isobornyl methacrylate
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
Comparison: Isononyl methacrylate is unique due to its longer alkyl chain compared to other methacrylate esters. This gives it distinct properties such as increased flexibility and lower glass transition temperature. Additionally, its polymers exhibit enhanced resistance to environmental factors, making it suitable for applications requiring durability .
特性
CAS番号 |
85005-57-8 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
7-methyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-11(2)9-7-5-6-8-10-15-13(14)12(3)4/h11H,3,5-10H2,1-2,4H3 |
InChIキー |
XFZOHDFQOOTHRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



